molecular formula C8H11NO2 B7887416 2-ethyl-N,N-dihydroxyaniline

2-ethyl-N,N-dihydroxyaniline

Cat. No.: B7887416
M. Wt: 153.18 g/mol
InChI Key: GUXQOHMLFVAZAH-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dihydroxyaniline, also identified as N-Phenyldiethanolamine (IUPAC name: 2,2′-(phenylazanediyl)diethanol), is an aromatic amine derivative with a phenyl group bonded to a nitrogen atom substituted by two 2-hydroxyethyl groups . Its molecular formula is C₁₀H₁₅NO₂, reflecting the presence of two hydroxyl groups and a phenyl ring.

Properties

IUPAC Name

2-ethyl-N,N-dihydroxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQOHMLFVAZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N,N-dihydroxyaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 2-ethyl-nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a catalyst can yield this compound . Another method involves the one-pot synthesis from nitrobenzene and ethanol, where the nitro compound is reduced and subsequently alkylated .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. These processes often utilize catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the nitro group to an amine . The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N,N-dihydroxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine derivatives .

Scientific Research Applications

2-Ethyl-N,N-dihydroxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N,N-dihydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The ethyl group enhances its lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 2-ethyl-N,N-dihydroxyaniline, differing primarily in substituents on the nitrogen atom or benzene ring:

Compound Name Structure Molecular Formula Key Substituents
This compound Ph–N(CH₂CH₂OH)₂ C₁₀H₁₅NO₂ Two 2-hydroxyethyl groups on nitrogen
N-Ethyl-N-(2-hydroxyethyl)aniline Ph–N(CH₂CH₂OH)(C₂H₅) C₁₀H₁₅NO One ethyl, one 2-hydroxyethyl on nitrogen
N-(2-Hydroxyethyl)-N-methylaniline Ph–N(CH₂CH₂OH)(CH₃) C₉H₁₃NO One methyl, one 2-hydroxyethyl on nitrogen
N,N-Diethylmonoethanolamine (C₂H₅)₂N–CH₂CH₂OH C₆H₁₅NO Two ethyl groups, one 2-hydroxyethyl on nitrogen

Physical Properties and Reactivity

  • N-Ethyl-N-(2-hydroxyethyl)aniline (C₁₀H₁₅NO): Melting Point: 36°C Boiling Point: 130–134°C at 0.7 kPa Reactivity: Used as an intermediate in synthesizing dyes (e.g., Disperse Red 1) via electrophilic substitution reactions.
  • This compound: Physical data (melting/boiling points) are unavailable in the evidence. However, the dual hydroxyl groups likely enhance hydrophilicity and hydrogen bonding compared to mono-hydroxyethyl analogs.
  • N,N-Diethylmonoethanolamine: More lipophilic due to two ethyl groups, reducing water solubility compared to dihydroxy-substituted derivatives .

Key Research Findings and Data Gaps

  • Hydrogen Bonding Effects: Compounds with multiple hydroxyl groups (e.g., this compound) exhibit higher polarity, influencing solubility in polar solvents like water or ethanol.
  • Thermal Stability : N-Ethyl-N-(2-hydroxyethyl)aniline’s lower boiling point (130–134°C at reduced pressure) suggests volatility under vacuum, which is advantageous in distillation-based purification .
  • Data Limitations : Physical and spectroscopic data for this compound (e.g., IR, NMR) are absent in the evidence, highlighting a need for further experimental characterization.

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